N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride
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Overview
Description
N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance selectivity, purity, and yield. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride involves its interaction with various molecular targets and pathways. The compound is known to modulate enzyme activity and influence cellular signaling pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: A parent compound with similar structural features.
Thiazole: Another heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Benzothiazole: A derivative with additional aromaticity and enhanced biological activity.
Uniqueness
N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C5H11ClN2OS |
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Molecular Weight |
182.67 g/mol |
IUPAC Name |
N-methyl-1,3-thiazolidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C5H10N2OS.ClH/c1-6-5(8)4-2-9-3-7-4;/h4,7H,2-3H2,1H3,(H,6,8);1H |
InChI Key |
IZZAOHXDDJIUOP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CSCN1.Cl |
Origin of Product |
United States |
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